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Compound of Interest

Compound Name: Deschlorodiazepam

Cat. No.: B1211457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Deschlorodiazepam (1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one), a

benzodiazepine derivative. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

typically employed for their acquisition. This information is crucial for the unambiguous

identification, characterization, and quality control of this compound in research and

pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Deschlorodiazepam. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data
While a publicly available, fully assigned ¹H NMR spectrum with peak-by-peak data for

Deschlorodiazepam is not readily available in the searched literature, a Certificate of Analysis

for a commercial standard of Deschlorodiazepam confirms that its ¹H NMR spectrum is

consistent with the expected structure.[1] For reference and comparative purposes, the

analysis of related benzodiazepines provides insight into the expected chemical shifts. Protons

on the aromatic rings are expected to appear in the downfield region (typically δ 7.0-8.0 ppm),
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while the methylene protons of the diazepine ring and the N-methyl protons would appear more

upfield.

¹³C NMR Spectroscopic Data
Similar to the ¹H NMR data, a complete, assigned ¹³C NMR dataset for Deschlorodiazepam is

not available in the public domain through the conducted searches. However, based on the

structure of Deschlorodiazepam, one would expect to observe distinct signals for each of the

16 carbon atoms in its ¹³C NMR spectrum. The carbonyl carbon of the lactam ring would be

significantly downfield (typically δ 160-180 ppm). The aromatic carbons would resonate in the δ

120-150 ppm region, while the aliphatic carbons of the diazepine ring and the N-methyl group

would appear at higher field strengths.

Experimental Protocol for NMR Analysis
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of

benzodiazepine compounds like Deschlorodiazepam.

Sample Preparation:

Dissolve 5-10 mg of the Deschlorodiazepam sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a

reference signal at 0.00 ppm.

¹H NMR Spectrometer Parameters:

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Spectral Width: 0-15 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds
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Number of Scans: 16-64

¹³C NMR Spectrometer Parameters:

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Spectral Width: 0-220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. The IR spectrum of Deschlorodiazepam will exhibit characteristic absorption bands

corresponding to its structural features.

IR Spectroscopic Data
An Attenuated Total Reflectance (ATR) IR spectrum is available for 1-Methyl-5-phenyl-1,3-

dihydro-2H-1,4-benzodiazepin-2-one (Deschlorodiazepam). The spectrum displays key

absorption bands that are characteristic of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2930 Medium
Aliphatic C-H stretch (CH₃ and

CH₂)

~1680 Strong C=O stretch (amide/lactam)

~1605 Strong C=N stretch (imine)

~1480, ~1440 Medium Aromatic C=C stretching

~1330 Medium C-N stretch

~760, ~700 Strong
C-H out-of-plane bending

(aromatic)

Note: The exact peak positions and intensities may vary slightly depending on the sampling

method (e.g., KBr pellet, Nujol mull, or ATR).

Experimental Protocol for FTIR Analysis
A common method for obtaining an IR spectrum of a solid sample like Deschlorodiazepam is

using an FTIR spectrometer with an ATR accessory.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)

and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid Deschlorodiazepam sample onto the ATR crystal.
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Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum, typically in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is essential for its identification and structural confirmation.

Mass Spectrometric Data
The nominal molecular weight of Deschlorodiazepam (C₁₆H₁₄N₂O) is 250.3 g/mol . In an

electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an

m/z of 250. The fragmentation pattern of benzodiazepines is often complex and can involve

rearrangements. Common fragmentation pathways for diazepam and related compounds

include the loss of CO, HCN, and cleavage of the diazepine ring. While a specific mass

spectrum for Deschlorodiazepam was not found in the searched results, Cayman Chemical

maintains a GC-MS spectral library that may contain this data.[2] For the closely related

compound diazepam, common fragments are observed at m/z 256, 255, 221, and 193.

Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of

benzodiazepines.

Sample Preparation:

Dissolve the Deschlorodiazepam sample in a suitable organic solvent, such as methanol or

ethyl acetate.

For analysis in complex matrices (e.g., biological fluids), a prior extraction step (e.g., solid-

phase extraction) may be necessary.

Gas Chromatography (GC) Conditions:
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-

5ms or HP-5ms), is commonly used.

Injector Temperature: 250-280 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: A temperature gradient is typically used, for example, starting at

150 °C, holding for 1 minute, then ramping to 300 °C at a rate of 10-20 °C/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230-250 °C.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

pharmaceutical compound like Deschlorodiazepam.
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General Workflow for Spectroscopic Analysis of Deschlorodiazepam
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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